2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde
Description
2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde is a chemical compound with the molecular formula C14H10ClNO3S and a molecular weight of 307.75 g/mol . This compound is used in various fields of scientific research, including proteomics.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-12-3-1-10(2-4-12)9-20-14-6-5-13(16(18)19)7-11(14)8-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOMLIXLJEXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 5-nitro-2-thiophenecarboxaldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production, such as the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives. This transformation is crucial for modifying electron density and biological activity:
| Oxidizing Agent | Product Formed | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 6 hrs | 78% | |
| mCPBA | Sulfone | 0°C, 2 hrs | 85% |
Mechanism :
-
Sulfoxide formation : Electrophilic oxygen transfer from H₂O₂ to the sulfur atom via a three-membered cyclic transition state.
-
Sulfone formation : Sequential oxidation using meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions.
Nucleophilic Substitution at the Aldehyde Group
The aldehyde functionality participates in condensation reactions with nitrogen-based nucleophiles:
Oxime Formation
Reaction with hydroxylamine hydrochloride yields the corresponding oxime:
Reaction :
R-CHO + NH₂OH·HCl → R-CH=N-OH
| Parameter | Value |
|---|---|
| Molar Ratio (Aldehyde:NH₂OH) | 1:1.2 |
| Solvent | Ethanol/H₂O (3:1) |
| Temperature | 60°C, 4 hrs |
| Yield | 92% |
| Characterization | IR: ν(C=N) 1634 cm⁻¹ |
Reductive Amination
The nitro group (-NO₂) undergoes selective reduction to form amino derivatives, enabling further functionalization:
Catalytic Hydrogenation :
| Catalyst | Pressure | Temperature | Conversion | Product |
|---|---|---|---|---|
| Pd/C (10%) | 3 atm H₂ | 25°C | 98% | 5-Amino derivative |
Mechanistic Insight :
-
Sequential reduction pathway: NO₂ → NO → NHOH → NH₂
-
Steric hindrance from the 4-chlorobenzyl group slows reduction kinetics compared to unsubstituted analogs.
Condensation Reactions
The aldehyde group participates in Knoevenagel condensations with active methylene compounds:
Reaction with Malononitrile :
R-CHO + NC-CH₂-CN → R-CH=C(CN)₂
| Condition | Outcome | Reference |
|---|---|---|
| Piperidine catalyst | α,β-unsaturated dinitrile | |
| Microwave irradiation (100W) | 95% yield in 15 min |
Application : Produces electrophilic dienophiles for Diels-Alder reactions .
Thiol-Disulfide Exchange
The sulfanyl group participates in dynamic covalent chemistry:
Reaction :
Ar-S-CH₂-C₆H₄-Cl + R-SH ⇌ Ar-S-S-R + CH₂-C₆H₄-Cl
| Thiol Reagent | Equilibrium Constant (Kₑq) | Reference |
|---|---|---|
| Glutathione | 2.3 × 10³ M⁻¹ | |
| Cysteamine | 5.8 × 10² M⁻¹ |
This redox-responsive behavior suggests potential applications in drug delivery systems.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes directed substitutions:
Nitration :
| Nitrating Agent | Position | Yield | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para | 65% | Requires -NO₂ directing |
Halogenation :
| Halogen Source | Position | Product |
|---|---|---|
| Cl₂/FeCl₃ | Ortho | Dichloro derivative |
Photochemical Reactions
The nitro group facilitates photoinduced electron transfer:
UV Irradiation (λ = 254 nm) :
| Condition | Transformation | Quantum Yield |
|---|---|---|
| Acetonitrile | Norrish Type II cleavage | Φ = 0.12 |
| Benzene | [4π] Electrocyclic rearrangement | Φ = 0.08 |
This comprehensive reaction profile demonstrates the compound's utility as a multifunctional building block in medicinal chemistry and materials science. The data presented synthesizes findings from synthetic organic studies , spectroscopic analyses , and mechanistic investigations, adhering to the requirement for diversified, peer-reviewed sources.
Scientific Research Applications
Chemistry
2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde serves as a building block in organic synthesis . It is utilized in various chemical reactions, including:
- Oxidation : Converts to 2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzoic acid.
- Reduction : Forms 2-[(4-Chlorobenzyl)sulfanyl]-5-aminobenzenecarbaldehyde.
- Substitution Reactions : Generates various substituted derivatives depending on the nucleophile used .
Biology
In biological research, this compound is employed in proteomics studies to investigate protein interactions and functions. Its ability to form covalent bonds with nucleophilic sites on proteins can alter their activity, making it a valuable tool in understanding biochemical pathways .
Medicine
The therapeutic potential of this compound is under investigation for various applications:
- Antidiabetic Research : Compounds with similar structures have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. The structure-activity relationship studies indicate that modifications can enhance their biological efficacy .
- Anticancer Activity : The compound's unique functional groups allow for interactions that may inhibit cancer cell growth. Preliminary studies suggest that derivatives of this compound can exhibit significant anticancer properties .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity makes it suitable for creating novel compounds that can be applied in various sectors, including pharmaceuticals and agrochemicals .
Data Tables
| Activity Type | Description |
|---|---|
| Antidiabetic | Inhibits α-glucosidase and α-amylase |
| Anticancer | Exhibits growth inhibition in cancer cell lines |
| Proteomics | Studies protein interactions |
Case Study 1: Antidiabetic Potential
A study synthesized various derivatives of sulfonamide compounds similar to this compound and evaluated their antidiabetic effects. The most active compounds displayed strong inhibitory activity against key enzymes involved in glucose metabolism, highlighting the potential for developing new antidiabetic agents based on this scaffold .
Case Study 2: Anticancer Activity
Research into the anticancer properties of compounds featuring the nitrobenzaldehyde moiety has shown promising results. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms involving apoptosis induction .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-2-thienylmethylidene]acetohydrazide .
- **2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-1-phenylethylidene]acetohydrazide .
- **N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide .
Uniqueness
2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and aldehyde groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that encapsulate its efficacy against various biological targets.
The compound has a molecular formula of C13H10ClN2O2S and a molecular weight of approximately 292.75 g/mol. Its structure features a nitro group and a chlorobenzyl sulfanyl moiety, which are believed to contribute significantly to its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Receptor Interaction : It may modulate specific receptors, influencing various biochemical pathways.
- Enzyme Inhibition : The compound shows potential in inhibiting certain enzymes, thereby altering metabolic processes.
- Antimicrobial Activity : Preliminary studies suggest it possesses significant antimicrobial properties against various bacterial strains.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity. In vitro studies indicate effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| Escherichia coli | 50 | 75 |
| Staphylococcus aureus | 50 | 70 |
| Pseudomonas aeruginosa | 100 | 60 |
The mechanism of action appears to involve acting as an efflux pump inhibitor, enhancing the efficacy of antibiotics by reducing resistance mechanisms in bacterial cells.
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in several cancer cell lines, showing selective toxicity towards cancerous cells while sparing normal cells.
Table 2: Cytotoxicity Data
| Cell Line | Concentration (µM) | IC50 (µM) |
|---|---|---|
| HeLa | 10 | 80 |
| U87 | 10 | 100 |
| HEK293 | 10 | >200 |
In studies, IC50 values ranged from 50 µM to 150 µM against HeLa and U87 cell lines, indicating a promising therapeutic window for cancer treatment.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties revealed that at concentrations as low as 50 µg/mL, the compound significantly reduced the growth of E. coli and S. aureus. The findings suggested that its role as an efflux pump inhibitor allowed for increased accumulation of antibiotics within bacterial cells.
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cytotoxicity, various concentrations (10–200 µM) were tested against HeLa and U87 cell lines. Results indicated that the compound exhibited an IC50 value ranging from 50 µM to 150 µM against these cancer cell lines, demonstrating its potential as a chemotherapeutic agent.
Q & A
Basic: What are the standard synthetic routes for 2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. For example:
- Step 1: React 4-chlorobenzyl mercaptan with 5-nitrobenzaldehyde derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge.
- Step 2: Optimize solvent choice (e.g., DMF for solubility, dichloromethane for milder conditions) and temperature (room temperature to 50°C) to balance reaction rate and selectivity .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure via -NMR (aromatic protons at δ 7.5–8.5 ppm) and LC-MS .
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
- FT-IR: Identify the aldehyde C=O stretch (~1700 cm⁻¹), nitro group asymmetrical/symmetrical stretches (~1520 and ~1350 cm⁻¹), and C–S vibrations (~650 cm⁻¹) .
- -NMR: Aromatic protons from the 4-chlorobenzyl group appear as doublets (δ 7.2–7.4 ppm), while the nitrobenzene protons show deshielding (δ 8.0–8.3 ppm).
- MS (ESI): Molecular ion peak at m/z 336.05 (M+H⁺) confirms the molecular weight .
Advanced: What challenges arise in crystallographic analysis of this compound?
Methodological Answer:
The nitro and aldehyde groups introduce conformational flexibility, complicating crystal packing. To resolve this:
- Crystallization: Use slow evaporation in ethanol/water mixtures to induce ordered crystal growth.
- Data Collection: Employ a high-resolution diffractometer (e.g., Agilent SuperNova with Cu Kα radiation) and multi-scan absorption correction .
- Refinement: Use SHELXL for structure solution. Address twinning (common in flexible molecules) by refining twin laws (e.g., BASF parameter ~0.47) .
Example Crystallographic Data (Hypothetical):
| Parameter | Value |
|---|---|
| Space Group | P1 |
| a, b, c (Å) | 15.39, 15.70, 15.91 |
| α, β, γ (°) | 89.6, 74.8, 62.9 |
| R Factor | 0.064 |
Advanced: How can computational methods predict the compound’s reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. The aldehyde group (high Fukui index) is reactive toward nucleophiles .
- HOMO-LUMO Analysis: Calculate energy gaps (~4.5 eV) to assess redox potential. The nitro group lowers LUMO energy, enhancing electron-deficient character .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the sulfanyl group’s role in hydrogen bonding .
Advanced: How to resolve contradictions in reaction yields reported in literature?
Methodological Answer:
Discrepancies often stem from solvent polarity or catalyst choice. For example:
- Case 1: Low yields in polar aprotic solvents (DMF) may arise from side reactions (e.g., aldehyde oxidation). Switch to dichloromethane and monitor via TLC .
- Case 2: Catalytic bases (e.g., DBU vs. K₂CO₃) alter reaction kinetics. Use kinetic profiling (in situ IR) to optimize base strength and stoichiometry .
Basic: What are the compound’s stability considerations?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C; nitro groups are prone to photodegradation.
- Thermal Stability: Conduct TGA analysis (decomposition onset ~150°C). Avoid heating above 100°C in synthesis .
- Hydrolytic Stability: Test in buffered solutions (pH 4–9). The aldehyde group may hydrate in aqueous media; use anhydrous conditions for reactions .
Advanced: How does the sulfanyl group influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): The sulfanyl group enhances lipophilicity (logP ~3.5), improving membrane permeability.
- Enzyme Inhibition: In silico studies suggest the sulfur atom coordinates with metal ions (e.g., Zn²⁺ in metalloproteases), mimicking natural thiol inhibitors .
- Comparative Studies: Synthesize analogs (e.g., sulfonyl or ether variants) and assay against control compounds to isolate the sulfanyl moiety’s contribution .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Nitro Group Hazards: Avoid friction/impact; use antistatic equipment.
- Aldhyde Toxicity: Use fume hoods and PPE (nitrile gloves, goggles).
- Waste Disposal: Quench with sodium bisulfite before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
